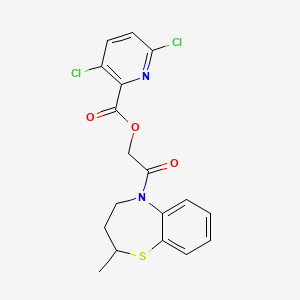
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a benzothiazepine ring fused with a pyridine carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazepine Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable ketone or aldehyde, under acidic or basic conditions to form the benzothiazepine core.
Introduction of the Methyl Group: Alkylation reactions can be employed to introduce the methyl group at the desired position on the benzothiazepine ring.
Coupling with Pyridine Carboxylate: The final step involves the esterification or amidation reaction between the benzothiazepine derivative and 3,6-dichloropyridine-2-carboxylic acid or its derivatives, under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Pyridines: From nucleophilic substitution reactions.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: Possible use in the synthesis of new agrochemical agents.
作用机制
The mechanism of action of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The benzothiazepine ring could interact with protein targets, while the pyridine carboxylate moiety might enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3-chloropyridine-2-carboxylate: Similar structure but with one less chlorine atom.
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dibromopyridine-2-carboxylate: Bromine atoms instead of chlorine.
Uniqueness
The presence of two chlorine atoms in the pyridine ring of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate may confer unique electronic properties, affecting its reactivity and interaction with biological targets. This could make it more effective or selective in certain applications compared to its analogs.
属性
IUPAC Name |
[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-11-8-9-22(13-4-2-3-5-14(13)26-11)16(23)10-25-18(24)17-12(19)6-7-15(20)21-17/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXWQAPARRMAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2S1)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)

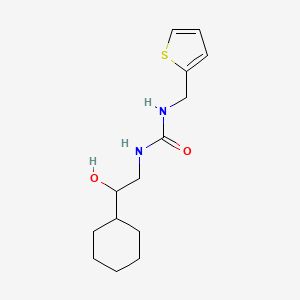
![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817587.png)
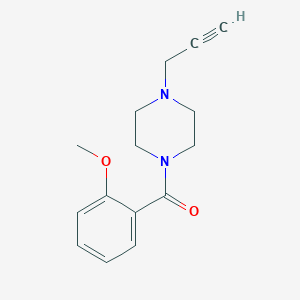
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)
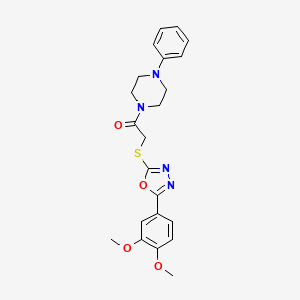
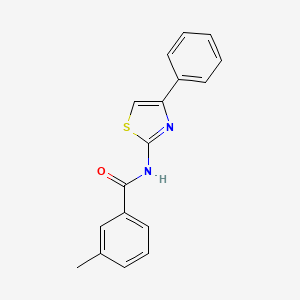

![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)
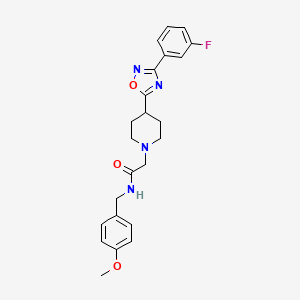
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2817597.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
